2-(1H-Pyrrol-1-yl)aniline
Overview
Description
2-(1H-Pyrrol-1-yl)aniline is a compound that features a pyrrole ring, a five-membered heterocycle with a nitrogen atom, attached to an aniline moiety, which is a primary amine linked to a benzene ring. This structure is a key intermediate in various chemical reactions and has been studied for its potential applications in material science and pharmaceuticals .
Synthesis Analysis
The synthesis of 2-(1H-Pyrrol-1-yl)aniline derivatives can be achieved through copper-catalyzed reactions. For instance, pyrrole-2-carboxylic acid has been used as a ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, leading to the formation of diaryl amine products . Additionally, a radical pathway involving the use of alkylboronic acids has been developed for constructing pyrrolo[1,2-a]quinoxalines starting from 2-(1H-pyrrol-1-yl)anilines .
Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrrol-1-yl)aniline and its derivatives has been explored using various spectroscopic techniques. Infrared predissociation spectroscopy coupled with tandem mass spectrometry has been utilized to analyze the molecular structures of related aniline(pyrrole) cluster ions . Furthermore, crystallographic studies have revealed the presence of distinct hydrogen bonds and weak supramolecular interactions in the solid-state structures of related compounds .
Chemical Reactions Analysis
2-(1H-Pyrrol-1-yl)aniline participates in various chemical reactions. It has been used as a precursor for the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which are potent inhibitors of cyclin-dependent kinases and exhibit anti-proliferative activity against human tumor cell lines . Additionally, reactions with aniline have been reported to yield 1-anilino-3-iminopyrrolizine-2-carbonitriles and 2-(1-anilino-2,2-dicyanoethenyl)pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Pyrrol-1-yl)aniline derivatives have been characterized through various analytical methods. Copolymers composed of aniline and pyrrole have been synthesized and examined for their thermal stability, electrical conductivity, and morphological characteristics . The presence of pyrrole units in the copolymer backbone significantly influences the material's properties, such as improving the structural and optical features when synthesized in the presence of potassium chloride .
Scientific Research Applications
Chemical Structure and Properties
2-(1H-Pyrrol-1-yl)aniline and its isomers have been studied for their unique chemical structures and properties. These compounds, such as 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, exhibit planar backbones and show significant interactions, including hydrogen bonds and C-H···π interactions, forming centrosymmetric dimers (Su, Wang, Liu, & Li, 2013).
Synthesis Applications
2-(1H-Pyrrol-1-yl)aniline is utilized in various synthesis processes. It has been used in the copper-catalyzed synthesis of alkyl-substituted pyrrolo[1,2-a]quinoxalines (Yan & Guan, 2020) and in aerobic oxidative carboamination processes for producing pyrrolo[1,2-a]quinoxalines (Dai, Deng, Zhu, & Tang, 2017). Additionally, it serves as a directing group in C-H amination mediated by cupric acetate (Zhao et al., 2017).
Material Science and Sensor Applications
In material science, derivatives of 2-(1H-Pyrrol-1-yl)aniline have been explored for the development of novel materials and sensors. For instance, thienylpyrrole derivatives have shown potential in spectroelectrochemical and biosensor applications, demonstrating distinct electrochromic properties (Ayranci et al., 2015).
Pharmaceutical Research
In pharmaceutical research, 2-(1H-Pyrrol-1-yl)aniline has been involved in the synthesis of compounds with potential biological activity. For example, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, derived from this compound, have been evaluated for their ability to inhibit cyclin-dependent kinases, showing potential in cancer treatment (Wang et al., 2004).
Safety And Hazards
Future Directions
The future directions of research involving 2-(1H-Pyrrol-1-yl)aniline could involve further exploration of its potential in various biological and optical applications . For example, some substituted pyrrolo[1,2-a]quinoxaline derivatives, which can be synthesized from 2-(1H-Pyrrol-1-yl)aniline, have shown promise for novel and highly potent 5-HT3 receptor agonists .
properties
IUPAC Name |
2-pyrrol-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZHPUPLWQIBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208997 | |
Record name | 2-(1H-Pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727718 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1H-Pyrrol-1-yl)aniline | |
CAS RN |
6025-60-1 | |
Record name | 1-(2-Aminophenyl)pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6025-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Pyrrol-1-yl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6025-60-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrrol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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